REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[O:5]=[CH:6][C:7]([Cl:10])([Cl:9])[Cl:8].C(Cl)(=O)C.C(O[C:19](=[O:21])[CH3:20])(=O)C.S([O-])([O-])(=O)=O.[Na+].[Na+].[Cl:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[Cl:36]>>[C:19]([O:5][CH:6]([C:33]1[CH:34]=[CH:35][C:30]([Cl:29])=[C:31]([Cl:36])[CH:32]=1)[C:7]([Cl:10])([Cl:9])[Cl:8])(=[O:21])[CH3:20] |f:0.1.2.3,7.8.9|
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Name
|
|
Quantity
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134 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
147.5 g
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
322 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to react further at 0° to 5° C for 6 hours
|
Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
is kept at about 20° C
|
Type
|
TEMPERATURE
|
Details
|
by cooling
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Type
|
CUSTOM
|
Details
|
The salts which have precipitated out
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
WASH
|
Details
|
washed twice with 300 ml of o-dichlorobenzene
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Type
|
CUSTOM
|
Details
|
the solvent is stripped off at 100° C in a rotary evaporator
|
Type
|
ADDITION
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Details
|
100 ml of isopropanol are added to the residue
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
CUSTOM
|
Details
|
to crystallize out at 0° C
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with a little cold isopropanol
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum desiccator
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(Cl)(Cl)Cl)C1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 309 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |